molecular formula C11H17N3 B1458463 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1820741-02-3

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1458463
M. Wt: 191.27 g/mol
InChI Key: ZQFZHEJHGUGFJC-UHFFFAOYSA-N
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Description

“2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine” is a chemical compound with the molecular formula C11H17N3 . It is also known as "1H-Pyrazole-1-ethanamine, 3,5-dicyclopropyl-" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine” include a molecular weight of 191.27 , a predicted density of 1.40±0.1 g/cm3 , and a predicted boiling point of 342.7±30.0 °C . The melting point is not available .

Scientific Research Applications

Anticancer Activity

Derivatives of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine, structurally related to 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds exhibited moderate to significant cytotoxicity, highlighting their potential as anticancer agents (Alam, Panda, Alam, & Rahisuddin, 2018).

Catalysis in Polymerization

Research on pyrazolylamine ligands related to the compound has shown that when activated with aluminum co-catalysts, certain nickel complexes can catalyze the oligomerization or polymerization of ethylene. This process results in the production of materials like butene, hexene, and highly branched or linear high-density polyethylene, depending on the co-catalyst and solvent used. These findings open up new avenues for the development of catalytic systems for polymer production (Obuah, Omondi, Nozaki, & Darkwa, 2014).

CO2 and Cyclohexene Oxide Copolymerization

Pyrazolyl compounds, including those structurally similar to 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine, have been utilized as catalysts in the copolymerization of CO2 and cyclohexene oxide. This process generates poly(cyclohexene carbonate) under solvent-free conditions, showcasing the potential of these compounds in environmentally friendly polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).

Synthesis of Heterocyclic Compounds

The versatility of compounds related to 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine is further evidenced in their use as intermediates in the synthesis of a wide array of heterocyclic compounds. These compounds have applications ranging from materials science to potential therapeutic agents, highlighting the broad utility of this chemical class in synthetic organic chemistry (Hu, Peng, Huang, Yang, & Chen, 2018).

properties

IUPAC Name

2-(3,5-dicyclopropylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFZHEJHGUGFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCN)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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